molecular formula C18H16BrN3O4S2 B2981988 (Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1005715-78-5

(Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2981988
CAS No.: 1005715-78-5
M. Wt: 482.37
InChI Key: SBFNYPIIKAHNIP-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound characterized by its unique structural components, including a benzo[d]thiazole core, a bromothiophene moiety, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Bromothiophene Moiety: This step involves the coupling of the benzo[d]thiazole intermediate with 5-bromothiophene-2-carbonyl chloride under basic conditions.

    Acetamido Group Addition: The acetamido group is introduced via acylation of the amine group on the benzo[d]thiazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzo[d]thiazole rings.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted thiophene derivatives.

Properties

IUPAC Name

ethyl 2-[6-acetamido-2-(5-bromothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4S2/c1-3-26-16(24)9-22-12-5-4-11(20-10(2)23)8-14(12)28-18(22)21-17(25)13-6-7-15(19)27-13/h4-8H,3,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFNYPIIKAHNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.